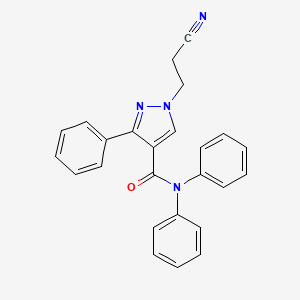![molecular formula C16H15FN2O5S B5219936 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid, also known as DFBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFBA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac, which has been used in the treatment of various diseases, including cancer.
Aplicaciones Científicas De Investigación
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has also been reported to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. In drug discovery, 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has been used as a building block for the synthesis of functional materials, including polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has been shown to selectively inhibit COX-2, which is overexpressed in various cancers and is involved in tumor growth and metastasis. 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and enhance the efficacy of chemotherapy drugs.
Biochemical and Physiological Effects
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has been shown to have low toxicity and is well-tolerated in animal models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has several advantages for lab experiments, including its high purity, low toxicity, and simple synthesis method. 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid is also stable under various conditions, making it suitable for long-term storage. However, 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has some limitations, including its low solubility in water, which can limit its application in some experiments. 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid can also be sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has significant potential for further development in various fields, including cancer research, drug discovery, and material science. Future research should focus on elucidating the mechanism of action of 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid and identifying its molecular targets. Further studies should also investigate the efficacy and safety of 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid in animal models and clinical trials. 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid can also be used as a building block for the synthesis of functional materials with various applications, including drug delivery and imaging. Overall, 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid is a promising compound with significant potential for further research and development.
Métodos De Síntesis
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid is synthesized by the reaction of sulindac with 4-dimethylaminopyridine (DMAP) and N,N-dimethylformamide (DMF) under mild conditions. The reaction yields 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid as a white solid with a high purity of over 95%. This method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Propiedades
IUPAC Name |
2-[[5-(dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c1-19(2)25(23,24)10-7-8-13(17)12(9-10)15(20)18-14-6-4-3-5-11(14)16(21)22/h3-9H,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVGJSKSNNOVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)


![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)
![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)
